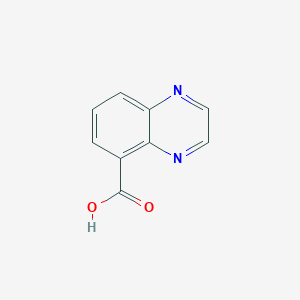

Quinoxaline-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

quinoxaline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)6-2-1-3-7-8(6)11-5-4-10-7/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZNISOPACYKOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354595 | |

| Record name | quinoxaline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6924-66-9 | |

| Record name | quinoxaline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoxaline-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Quinoxaline-5-carboxylic Acid: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline-5-carboxylic acid, a heterocyclic aromatic carboxylic acid, is a pivotal scaffold in medicinal chemistry and materials science. Its unique electronic properties and versatile chemical handles make it a valuable building block for the synthesis of a diverse array of bioactive molecules and functional materials.[1] This technical guide provides a comprehensive overview of the chemical properties, structural features, and key experimental protocols related to this compound, intended to serve as a foundational resource for researchers in drug discovery and chemical synthesis.

Chemical Structure and Identifiers

The structure of this compound consists of a fused pyrazine and benzene ring, forming the quinoxaline core, with a carboxylic acid group substituted at the 5-position. This arrangement imparts a unique combination of aromaticity, basicity (due to the nitrogen atoms), and acidity (due to the carboxylic acid).

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 5-Carboxyquinoxaline, 5-Quinoxalinecarboxylic acid |

| CAS Number | 6924-66-9 |

| Molecular Formula | C₉H₆N₂O₂ |

| SMILES | C1=CC(=C2C(=C1)N=CC=N2)C(=O)O |

| InChI | InChI=1S/C9H6N2O2/c12-9(13)6-2-1-3-7-8(6)11-5-4-10-7/h1-5H,(H,12,13) |

| InChIKey | QLZNISOPACYKOR-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 174.16 g/mol | [1] |

| Appearance | Dark red to yellow solid; Brown powder | [1][2] |

| Melting Point | Data not available. (Note: this compound chloride has a melting point of 135-140 °C) | |

| Boiling Point | 394.8 ± 22.0 °C (Predicted) | [2] |

| Solubility | Slightly soluble in water. | [3] |

| pKa | -1.16 ± 0.10 (Predicted for the quinoxaline nitrogen protonation, not the carboxylic acid) | [2] |

| Storage | Store at 0-8°C, sealed in a dry place. | [1] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on the known structure and spectroscopic data of related quinoxaline derivatives, the following characteristic signals can be expected.[4][5][6]

¹H NMR Spectroscopy (Expected Chemical Shifts)

The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.5 and 9.5 ppm. The exact chemical shifts and coupling constants will be influenced by the solvent. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

¹³C NMR Spectroscopy (Expected Chemical Shifts)

The carbon NMR spectrum will display nine distinct signals. The carbonyl carbon of the carboxylic acid is expected in the 165-180 ppm region. The aromatic and heterocyclic carbons will appear between approximately 120 and 155 ppm. Quaternary carbons will generally show weaker signals.[7]

Infrared (IR) Spectroscopy (Expected Absorption Bands)

The IR spectrum will be characterized by several key absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[8][9]

-

C-H Stretch (Aromatic): Sharp peaks around 3000-3100 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak between 1690-1760 cm⁻¹.[8][9]

-

C=N and C=C Stretch (Aromatic Rings): Multiple bands in the 1400-1630 cm⁻¹ region.[10]

-

C-O Stretch and O-H Bend: Bands in the 1210-1320 cm⁻¹ and 910-950 cm⁻¹ regions, respectively.[8]

Mass Spectrometry (Expected Fragmentation)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 174 would be expected. Common fragmentation patterns for aromatic carboxylic acids include the loss of a hydroxyl radical (-OH, M-17), a carboxyl radical (-COOH, M-45), and carbon dioxide (-CO₂, M-44).[11]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, the logical precursors are 2,3-diaminobenzoic acid and glyoxal.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Detailed Methodology:

-

Dissolution of Reactant: Dissolve 2,3-diaminobenzoic acid (1.0 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Addition of Dicarbonyl: To the stirred solution, add an aqueous solution of glyoxal (1.0-1.1 equivalents) dropwise at room temperature.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 50-60 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled. The precipitated product can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield pure this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

An analytical HPLC method can be adapted from established protocols for related quinoxaline carboxylic acids to determine the purity of this compound.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength determined from the UV-Vis spectrum of the compound (a wavelength around 320 nm is often suitable for the quinoxaline chromophore).

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and dilute to an appropriate concentration with the mobile phase.

-

Injection and Analysis: Inject a defined volume of the sample solution and analyze the chromatogram for the retention time and peak purity.

Biological Relevance and Applications in Drug Discovery

This compound itself is not typically a final drug product but serves as a crucial intermediate in the synthesis of pharmacologically active agents. The quinoxaline scaffold is found in compounds with a wide range of biological activities, including:

-

Anticancer Agents: Many quinoxaline derivatives have been investigated for their potential to inhibit various kinases or act as DNA intercalating agents.

-

Antimicrobial Agents: The quinoxaline core is present in several antibacterial and antifungal compounds. Some derivatives, particularly quinoxaline 1,4-dioxides, are known to act as DNA-damaging agents in bacteria.

-

Neuroprotective Agents: Certain quinoxaline derivatives have shown promise in the treatment of neurological disorders.[1]

The carboxylic acid group at the 5-position provides a convenient handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships (SAR) and optimize the pharmacological properties of lead compounds.

Figure 2: Role in Drug Discovery Workflow.

Conclusion

This compound is a compound of significant interest due to its foundational role in the synthesis of advanced materials and pharmaceuticals. This guide has summarized its key chemical and structural properties and provided adaptable experimental protocols for its synthesis and analysis. While some experimental data points remain to be definitively established in the literature, the information provided herein offers a robust starting point for researchers and professionals working with this versatile chemical entity. Its continued exploration is likely to yield novel compounds with significant therapeutic and technological potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 6924-66-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Quinoline-5-carboxylic acid, 97+% | Fisher Scientific [fishersci.ca]

- 4. heteroletters.org [heteroletters.org]

- 5. mdpi.com [mdpi.com]

- 6. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. echemi.com [echemi.com]

- 10. scialert.net [scialert.net]

- 11. PubChemLite - this compound (C9H6N2O2) [pubchemlite.lcsb.uni.lu]

Synthesis of Quinoxaline-5-carboxylic acid from o-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of quinoxaline-5-carboxylic acid, a valuable heterocyclic compound with applications in pharmaceutical and agrochemical research. The primary synthetic strategies discussed herein involve the cyclocondensation of a substituted o-phenylenediamine derivative with a 1,2-dicarbonyl compound. This document provides detailed experimental protocols, quantitative data, and visualizations to facilitate its practical application in a laboratory setting.

Overview of Synthetic Strategies

The synthesis of this compound from an o-phenylenediamine precursor is most effectively achieved by utilizing a starting material already possessing the desired carboxyl group. The two primary routes involve:

-

Direct Synthesis: The reaction of 3,4-diaminobenzoic acid with a 1,2-dicarbonyl compound, such as glyoxal, to directly yield this compound. While direct, this method can be susceptible to decarboxylation at elevated temperatures.

-

Ester Hydrolysis Route: A two-step process beginning with the condensation of methyl 2,3-diaminobenzoate with a 1,2-dicarbonyl compound to form methyl quinoxaline-5-carboxylate. Subsequent hydrolysis of the methyl ester affords the target carboxylic acid. This route can offer better control and avoid potential decarboxylation.

Experimental Protocols

The following sections provide detailed methodologies for the key synthetic steps.

Method 1: Direct Synthesis from 3,4-Diaminobenzoic Acid

This method involves the direct condensation of 3,4-diaminobenzoic acid with a 1,2-dicarbonyl compound. For the synthesis of the parent this compound, glyoxal is the appropriate dicarbonyl reactant.

Experimental Protocol:

-

To a stirred solution of 3,4-diaminobenzoic acid (1 mmol) in a suitable solvent (e.g., ethanol, 5 mL), add an equimolar amount of the 1,2-dicarbonyl compound (e.g., 40% aqueous glyoxal solution, 1 mmol).

-

The reaction can be catalyzed by the addition of a catalytic amount of an acid, such as acetic acid.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) for a period of 1 to 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Method 2: Synthesis via Methyl Quinoxaline-5-carboxylate and Subsequent Hydrolysis

This two-step method offers an alternative route that can provide higher yields by avoiding potential side reactions.

Step 1: Synthesis of Methyl Quinoxaline-5-carboxylate

-

In a round-bottom flask, dissolve methyl 2,3-diaminobenzoate (1 mmol) in a suitable solvent such as methanol or ethanol (10 mL).

-

Add the 1,2-dicarbonyl compound (e.g., 40% aqueous glyoxal solution, 1.1 mmol) to the solution.

-

The reaction can be carried out at room temperature or with gentle heating, and the progress is monitored by TLC.

-

Once the reaction is complete, the solvent is removed under reduced pressure to obtain the crude methyl quinoxaline-5-carboxylate.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Hydrolysis of Methyl Quinoxaline-5-carboxylate

-

Dissolve the purified methyl quinoxaline-5-carboxylate (1 mmol) in a mixture of methanol and water.

-

Add a stoichiometric excess of a base, such as sodium hydroxide (NaOH, 2-3 mmol).

-

Reflux the reaction mixture for 12-18 hours.[1]

-

After cooling to room temperature, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.

-

The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and its derivatives.

| Parameter | Method 1 (Direct Synthesis) | Method 2 (Ester Hydrolysis) | Reference |

| Starting Material | 3,4-Diaminobenzoic Acid | Methyl 2,3-Diaminobenzoate | [2][3] |

| Reactant | 1,2-Dicarbonyl Compound | 1,2-Dicarbonyl Compound | [2] |

| Typical Yield | 65-98% (for related 2,3-diaryl derivatives) | 77% (for a related one-pot synthesis and hydrolysis) | [2] |

| Melting Point | Not specified for the parent compound | Not specified for the parent compound | |

| Molecular Formula | C₉H₆N₂O₂ | C₉H₆N₂O₂ | |

| Molecular Weight | 174.16 g/mol | 174.16 g/mol |

Visualizations

Synthetic Workflow

The following diagram illustrates the two primary synthetic routes to this compound.

Caption: Synthetic routes to this compound.

Reaction Mechanism: Cyclocondensation

The core of the synthesis is the cyclocondensation reaction between the o-diamine and the dicarbonyl compound.

Caption: Mechanism of quinoxaline ring formation.

Biological Activity and Potential Signaling Pathways

Quinoxaline derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[4][5] While the specific signaling pathways for this compound are not extensively detailed in the current literature, the activities of related quinoxaline compounds suggest potential mechanisms of action.

Antimicrobial Activity: Quinoxaline derivatives have shown efficacy against various bacterial and fungal strains.[4] The mechanism of action is often attributed to the inhibition of microbial growth through various cellular processes.

Anticancer Activity: Several quinoxaline derivatives have demonstrated potent anticancer activity.[6] Potential mechanisms include:

-

Enzyme Inhibition: Some quinoxaline compounds have been shown to inhibit key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6]

-

Induction of Apoptosis: Quinoxaline derivatives have been reported to induce programmed cell death (apoptosis) in cancer cells.[6]

-

DNA Intercalation: The planar structure of the quinoxaline ring allows for intercalation into DNA, which can disrupt DNA replication and transcription, leading to cell death.

Further research is required to elucidate the specific signaling pathways modulated by this compound.

Caption: Potential mechanisms of biological action for quinoxalines.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 4. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Quinoxaline-5-carboxylic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of quinoxaline-5-carboxylic acid, a key building block in pharmaceutical and agrochemical research. Addressed to researchers, scientists, and drug development professionals, this document outlines the physicochemical properties of the compound, discusses its solubility in various organic solvents, and provides detailed experimental protocols for solubility determination.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the molecular formula C₉H₆N₂O₂. Its structure, featuring a quinoxaline core fused to a carboxylic acid group, makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules, including potential anticancer and antimicrobial agents. The solubility of this compound is a critical parameter that influences its utility in synthesis, purification, formulation, and biological screening. Understanding its behavior in different solvent systems is paramount for optimizing experimental conditions and ensuring reliable and reproducible results.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties provide a foundational understanding of the compound's expected solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₂ | [1][2][3] |

| Molecular Weight | 174.16 g/mol | [1][2][3] |

| Appearance | Not explicitly stated for the 5-carboxylic acid derivative, but related compounds are often crystalline solids. | |

| Melting Point | Data not available for the 5-carboxylic acid derivative. For the related 2-quinoxalinecarboxylic acid, the melting point is approximately 208 °C (with decomposition).[4][5] | |

| pKa | Data not available. The presence of the carboxylic acid group suggests acidic properties. | |

| LogP (predicted) | 0.6 | [6] |

Solubility of this compound in Organic Solvents

It is anticipated that this compound will exhibit higher solubility in polar aprotic solvents that can engage in hydrogen bonding with the carboxylic acid moiety. Such solvents include dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). In one study, various quinoxaline derivatives were dissolved in DMF at a concentration of 250 mg/mL for antimicrobial testing, suggesting good solubility in this solvent.[7] For a related compound, sulfo-Cyanine5 carboxylic acid, it is well soluble in water, DMF, and DMSO (up to 240 g/L).[8]

Solubility in alcohols such as methanol and ethanol is expected to be moderate, facilitated by hydrogen bonding. In less polar solvents like acetone, acetonitrile, and tetrahydrofuran, the solubility is likely to be lower. The compound is expected to have poor solubility in non-polar solvents such as hexanes and toluene.

For a structurally similar compound, Sulfaquinoxaline, the solubility in DMSO is reported to be high (≥ 200 mg/mL), while it is significantly lower in acetone (4,300 mg/L) and 95% ethanol (730 mg/L).[9] While not directly transferable, this data provides a useful reference for estimating the solubility behavior of this compound.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, a well-defined experimental protocol is essential. The following section details a robust methodology for determining the equilibrium solubility of this compound in organic solvents.

Equilibrium Solubility Determination by the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent. The principle involves agitating an excess amount of the solid with the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Protocol:

-

Preparation of Solvent: Ensure all organic solvents are of high purity and, if necessary, degassed to prevent bubble formation during the experiment.

-

Sample Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a series of glass vials or flasks.

-

Addition of Solvent: Add a precise volume of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle. If necessary, centrifuge the samples at the same temperature to facilitate phase separation.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To avoid aspirating any solid particles, it is crucial to keep the pipette tip well above the solid phase. Immediately filter the aliquot through a syringe filter into a clean vial. The filter material should be compatible with the organic solvent used.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility of this compound in the solvent at the given temperature, expressing the result in appropriate units (e.g., g/L, mg/mL, or mol/L). The experiment should be performed in triplicate to ensure the reliability of the results.

Data Visualization

To facilitate the understanding of the experimental workflow, a graphical representation is provided below.

Figure 1: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide has provided an overview of the solubility of this compound. While quantitative data in organic solvents is sparse in the public domain, a qualitative understanding based on its physicochemical properties has been presented. The detailed experimental protocol for the shake-flask method offers a robust framework for researchers to generate precise and reliable solubility data in their laboratories. Such data is invaluable for the effective utilization of this important heterocyclic compound in drug discovery and development.

References

- 1. CAS 6924-66-9 | this compound - Synblock [synblock.com]

- 2. This compound | C9H6N2O2 | CID 776833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 2-Quinoxalinecarboxylic acid | 879-65-2 [chemicalbook.com]

- 5. 2-Quinoxalinecarboxylic acid 97 879-65-2 [sigmaaldrich.com]

- 6. PubChemLite - this compound (C9H6N2O2) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. lumiprobe.com [lumiprobe.com]

- 9. benchchem.com [benchchem.com]

Potential biological activities of Quinoxaline-5-carboxylic acid derivatives

An In-depth Technical Guide to the Potential Biological Activities of Quinoxaline-5-Carboxylic Acid Derivatives

Introduction

The quinoxaline scaffold, a fused heterocyclic system comprising a benzene ring and a pyrazine ring, is a cornerstone in medicinal chemistry.[1] Its versatile structure allows for interaction with a multitude of biological targets, making it a "privileged scaffold" in drug discovery.[1][2] Quinoxaline derivatives have demonstrated a comprehensive array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial properties.[1][3][4] The nitrogen atoms within the pyrazine ring are crucial for forming hydrogen bonds with biological macromolecules like enzymes and receptors, which is essential for their therapeutic activity.[1][5]

This technical guide focuses specifically on the derivatives of this compound and its related amides. The presence of the carboxylic acid or carboxamide group at the 5-position provides an additional point for molecular interaction and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. We will explore the synthesis, key biological activities, mechanisms of action, and relevant experimental protocols for this promising class of compounds.

General Synthesis of Quinoxaline-5-Carboxamide Derivatives

The synthesis of quinoxaline derivatives is typically straightforward. A common and established method involves the condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][6] For this compound derivatives, a typical starting material is methyl 2,3-diaminobenzoate.[7] The following workflow illustrates a general synthetic pathway for producing quinoxaline-5-carboxamide derivatives.

Caption: General synthesis scheme for quinoxaline-5-carboxamide derivatives.

Anticancer Activity

Quinoxaline derivatives are widely recognized for their potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[8]

Mechanism of Action

The anticancer effects of quinoxaline derivatives are often attributed to their ability to interfere with critical cellular signaling pathways that are dysregulated in cancer.

-

Kinase Inhibition: Many quinoxaline scaffolds act as selective ATP competitive inhibitors for a range of protein kinases that are crucial for cell proliferation and survival.[6] These include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[5][6] By blocking the activity of these kinases, the derivatives can halt the signaling cascades that drive tumor progression.[5] Some novel quinoxaline derivatives have been specifically designed as dual inhibitors of EGFR and COX-2, targeting both cancer proliferation and inflammation.[9]

-

Topoisomerase II Inhibition: Certain quinoxaline derivatives have demonstrated potent inhibitory effects against topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells.[10] Inhibition of this enzyme leads to DNA damage and ultimately triggers programmed cell death (apoptosis).[10]

-

Apoptosis Induction: A primary mechanism for the anticancer activity of quinoxalines is the induction of apoptosis.[6][11] Studies have shown that treatment with these compounds can upregulate pro-apoptotic proteins like p53 and caspases (caspase-3, caspase-8) while downregulating anti-apoptotic proteins such as Bcl-2.[10] This shift in the balance of apoptotic regulators pushes the cancer cell towards self-destruction. This process is often initiated through the mitochondrial-dependent pathway.[10][12]

Caption: Apoptosis induction pathway via Topoisomerase II inhibition.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various quinoxaline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

| Compound Class | Target Cell Line | Activity (IC₅₀ in µM) | Reference |

| Quinoxaline Derivative (IV) | PC-3 (Prostate) | 2.11 | [10] |

| Quinoxaline Derivative (III) | PC-3 (Prostate) | 4.11 | [10] |

| Quinoxaline Derivative (XVa) | HCT116 (Colon) | 4.4 | [6] |

| Quinoxaline Derivative (XVa) | MCF-7 (Breast) | 5.3 | [6] |

| Quinoxaline Derivative (4m) | A549 (Lung) | 9.32 | [12] |

| Quinoxaline Derivative (4b) | A549 (Lung) | 11.98 | [12] |

| Pyrazole-Quinoxaline (13) | MCF-7 (Breast) | 0.81 | [9] |

| Pyrazole-Quinoxaline (11) | HepG2 (Liver) | 1.12 | [9] |

Antimicrobial Activity

Quinoxaline-based molecules, including quinoxaline-5-carboxamides, have been reported to possess significant antibacterial and antifungal properties.[7][13]

Antibacterial Activity

Newly synthesized quinoxaline-5-carboxamide derivatives have been screened against both Gram-positive and Gram-negative bacterial strains.[7] Studies show that compounds incorporating fluoro-substituted phenyl groups or aliphatic chains exhibit excellent activity against bacteria such as Escherichia coli, Pseudomonas aeruginosa (Gram-negative), Staphylococcus aureus, and Streptococcus pyogenes (Gram-positive).[7]

Antifungal Activity

Certain quinoxaline derivatives have also been evaluated as potential agricultural fungicides.[13] Compounds have shown potent activity against Rhizoctonia solani (RS), a pathogen that causes rice sheath blight, with efficacy superior to some commercial fungicides.[13]

Quantitative Antimicrobial Data

| Compound Class | Target Organism | Activity (EC₅₀ in µg/mL) | Reference |

| Quinoxaline Derivative (5j) | Rhizoctonia solani | 8.54 | [13] |

| Quinoxaline Derivative (5t) | Rhizoctonia solani | 12.01 | [13] |

| Commercial Fungicide (Azoxystrobin) | Rhizoctonia solani | 26.17 | [13] |

Anti-inflammatory Activity

The quinoxaline scaffold is also a promising basis for the development of novel anti-inflammatory agents.[11][14]

Mechanism of Action

The anti-inflammatory properties of quinoxaline derivatives are attributed to their ability to inhibit key inflammatory mediators.[14]

-

Inhibition of Pro-inflammatory Enzymes: Derivatives have shown potent, selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins which mediate inflammation and pain.[9]

-

Modulation of Cytokines: These compounds can decrease the levels of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), which are central to the inflammatory response.[11]

-

Inhibition of Signaling Pathways: The anti-inflammatory effects are also linked to the inhibition of signaling pathways like the p38α Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways.[14]

Quantitative Anti-inflammatory Data

| Compound Class | Target | Activity (IC₅₀ in µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrazole-Quinoxaline (13) | COX-2 | 0.46 | 66.11 | [9] |

| Pyrazole-Quinoxaline (11) | COX-2 | 0.62 | 61.23 | [9] |

| Pyrazole-Quinoxaline (5) | COX-2 | 0.83 | 55.66 | [9] |

| Pyrazole-Quinoxaline (4a) | COX-2 | 1.17 | 42.05 | [9] |

Experimental Protocols

General Protocol for the Synthesis of Quinoxaline-5-Carboxamide Derivatives

This protocol is a generalized procedure based on reported syntheses.[7]

-

Step 1: Cyclocondensation: Methyl 2,3-diaminobenzoate is reacted with oxalic acid monohydrate at approximately 140°C to yield methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate.

-

Step 2: Chlorination: The product from Step 1 is treated with a chlorinating agent, such as thionyl chloride (SOCl₂), to afford the corresponding methyl 2,3-dichloroquinoxaline-5-carboxylate.

-

Step 3: Amidation: The dichloro-compound is then reacted with a selected primary or secondary amine in a suitable solvent like DMF, often in the presence of a coupling agent (e.g., pivolyl chloride) and a base (e.g., triethylamine, Et₃N).

-

Step 4: Purification: The reaction mixture is poured into water and extracted with an organic solvent like dichloromethane. The final product is purified using standard techniques such as column chromatography or recrystallization.

Protocol for In Vitro Anticancer MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[15][16]

Caption: A typical workflow for the MTT cell viability and cytotoxicity assay.

-

Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a predetermined density and allow them to adhere by incubating overnight at 37°C in a 5% CO₂ incubator.[15]

-

Compound Treatment: Prepare serial dilutions of the quinoxaline test compounds. Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include wells for untreated cells (negative control) and a reference drug (positive control).[15]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[17]

-

MTT Addition: After incubation, carefully remove the treatment medium. Add a fresh, serum-free medium and the MTT solution (final concentration typically 0.5 mg/mL) to each well.[15][18]

-

Formazan Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C, protected from light. During this period, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to insoluble purple formazan crystals.[15][16]

-

Solubilization: Carefully aspirate the MTT solution. Add a solubilizing agent, typically 100-150 µL of Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[15] Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound derivatives represent a highly versatile and promising class of heterocyclic compounds with significant therapeutic potential. The research summarized in this guide highlights their potent activities against cancer, microbial pathogens, and inflammation. Their efficacy is rooted in the ability to modulate multiple key biological targets, including protein kinases, topoisomerase II, and inflammatory enzymes. The straightforward synthesis and the capacity for structural modification make this scaffold an attractive starting point for the design and development of new, more effective therapeutic agents. Further preclinical and clinical studies are warranted to fully explore the potential of these compounds in treating a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 5. bioengineer.org [bioengineer.org]

- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 17. texaschildrens.org [texaschildrens.org]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Quinoxaline-5-carboxylic Acid: A Versatile Scaffold for Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Quinoxaline-5-carboxylic acid, a heterocyclic compound featuring a fused benzene and pyrazine ring system, has emerged as a pivotal building block in modern organic synthesis. Its unique electronic properties and versatile reactivity make it a valuable scaffold for the construction of complex molecules with significant applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role as a precursor to bioactive molecules.

Core Properties and Synthesis

This compound is a stable, crystalline solid. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₆N₂O₂ | [1] |

| Molecular Weight | 174.16 g/mol | [1] |

| Appearance | Dark red to yellow solid | |

| CAS Number | 6924-66-9 |

The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. A common route involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound, followed by functional group manipulations.

Experimental Protocol: Synthesis of this compound

A widely employed synthetic route to this compound involves the hydrolysis of its corresponding methyl ester. This method, adapted from the synthesis of related quinoxaline-5-carboxamides, is detailed below.

Step 1: Synthesis of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate

This initial step involves the cyclocondensation of methyl 2,3-diaminobenzoate with an appropriate dicarbonyl compound. While various dicarbonyls can be used, oxalic acid monohydrate is a common choice.

-

Reactants: Methyl 2,3-diaminobenzoate, Oxalic acid monohydrate

-

Solvent: Methanol

-

Conditions: The reaction mixture is heated at 140°C for 3 hours.

-

Yield: A yield of 90% has been reported for this type of reaction.

Step 2: Aromatization to Methyl quinoxaline-5-carboxylate

The tetrahydroquinoxaline intermediate is then aromatized. This can be achieved through various oxidation methods. A subsequent step in the literature involves chlorination with thionyl chloride to an intermediate chloro-compound, which is then further reacted. For the direct synthesis of the quinoxaline, an oxidation step would be employed here.

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

-

Reactants: Methyl quinoxaline-5-carboxylate, Sodium hydroxide (NaOH)

-

Solvent: A mixture of methanol and water.

-

Conditions: The reaction mixture is heated under reflux for 16 hours.

-

Work-up: After cooling, the reaction mixture is acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid. The solid is then collected by filtration, washed with water, and dried.

Characterization Data for this compound

| Data Type | Observed Values |

| ¹H NMR | Spectral data will show characteristic aromatic proton signals. |

| ¹³C NMR | Resonances corresponding to the aromatic carbons and the carboxylic acid carbon will be present. |

| FTIR (cm⁻¹) | Characteristic peaks for C=O stretching of the carboxylic acid, C=N stretching of the pyrazine ring, and aromatic C-H stretching will be observed. |

| Mass Spec (m/z) | The molecular ion peak corresponding to the mass of the compound is expected. |

| Melting Point | To be determined experimentally. |

This compound as a Synthetic Building Block

The true utility of this compound lies in its role as a versatile starting material for the synthesis of a wide array of functionalized molecules. The carboxylic acid moiety can be readily converted into other functional groups, such as amides, esters, and ketones, providing access to a diverse chemical space.

Synthesis of Quinoxaline-5-carboxamides

A primary application of this compound is in the synthesis of quinoxaline-5-carboxamides. These derivatives have shown promise as antibacterial agents.

Experimental Protocol: General Synthesis of Quinoxaline-5-carboxamides

-

Reactants: this compound, desired amine, a coupling agent (e.g., pivaloyl chloride), and a base (e.g., triethylamine).

-

Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Conditions: The reaction is typically carried out at room temperature for 1 hour.

-

Work-up: The reaction mixture is poured into water and extracted with an organic solvent. The organic layer is then dried and concentrated to yield the crude product, which can be further purified by chromatography or recrystallization.

-

Yields: Yields for this type of reaction are reported to be in the range of 80-97%.

Table of Synthesized Quinoxaline-5-carboxamide Derivatives and Yields

| Amine Used | Product | Yield (%) |

| Aniline | N-phenylquinoxaline-5-carboxamide | 85 |

| 4-Fluoroaniline | N-(4-fluorophenyl)quinoxaline-5-carboxamide | 92 |

| Morpholine | (Quinoxalin-5-yl)(morpholino)methanone | 88 |

| Piperidine | (Piperidin-1-yl)(quinoxalin-5-yl)methanone | 90 |

Data adapted from a study on the synthesis of quinoxaline-5-carboxamide derivatives.

Biological Significance and Signaling Pathways

Quinoxaline derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. Molecules synthesized from this compound have been investigated as potent inhibitors of key enzymes involved in disease progression, such as kinases.

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis.[2][3][4] Small molecule inhibitors that target the kinase domain of VEGFR-2 can block its signaling pathway, thereby inhibiting angiogenesis and suppressing tumor growth.[2] Quinoxaline-based molecules have been designed and synthesized as VEGFR-2 inhibitors.[2]

Pim-1 Kinase Inhibition

Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[5][6][7] Overexpression of Pim-1 is associated with various cancers, making it an attractive target for cancer therapy.[5][7] Quinoxaline-2-carboxylic acid derivatives have been identified as potent inhibitors of Pim-1 kinase.[5][8] These inhibitors often work by competing with ATP for binding to the kinase's active site.

Experimental Workflows

The synthesis and evaluation of novel compounds derived from this compound typically follow a structured workflow, from initial synthesis to biological testing.

Conclusion

This compound stands as a valuable and versatile building block in the field of organic synthesis. Its accessible synthesis and the reactivity of its carboxylic acid group provide a gateway to a vast array of novel quinoxaline derivatives. The demonstrated biological activities of these derivatives, particularly as kinase inhibitors, underscore the importance of this scaffold in drug discovery and development. This guide serves as a foundational resource for researchers looking to harness the potential of this compound in their synthetic and medicinal chemistry endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. uniprot.org [uniprot.org]

- 7. PIM1 - Wikipedia [en.wikipedia.org]

- 8. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Quinoxaline Scaffold: A Journey from Discovery to Diverse Medicinal Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, represents a privileged scaffold in the field of medicinal chemistry. Though rare in nature, synthetic quinoxaline derivatives have garnered significant attention due to their vast and diverse pharmacological activities. This structural versatility allows for extensive functionalization, leading to a wide array of therapeutic agents with applications ranging from antimicrobial and antiviral to anticancer and anti-glaucoma treatments. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and medicinal applications of quinoxaline compounds, supplemented with detailed experimental protocols and a focus on their mechanisms of action.

A Historical Perspective: The Emergence of a Versatile Pharmacophore

The journey of quinoxaline in science began in 1884 when Korner and Hinsberg first reported the synthesis of a quinoxaline derivative through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For many years, quinoxaline chemistry remained primarily of academic interest. The transition into medicinal chemistry was spurred by the discovery of naturally occurring quinoxaline-containing antibiotics. A pivotal moment was the isolation of echinomycin from Streptomyces echinatus. Echinomycin, along with other related antibiotics like levomycin and actinoleutin, demonstrated potent activity against Gram-positive bacteria and certain tumors, highlighting the therapeutic potential of the quinoxaline moiety. This discovery catalyzed further research into synthetic quinoxaline derivatives, leading to the development of a multitude of compounds with a broad spectrum of biological activities, including those with antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. Today, several quinoxaline-based drugs are commercially available, such as the hepatitis C treatments Glecaprevir and Voxilaprevir, and the anticancer agent Erdafitinib, solidifying the importance of this scaffold in modern drug discovery.

Synthetic Methodologies: Crafting the Quinoxaline Core

The classical and most widely used method for synthesizing the quinoxaline ring is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. This robust method allows for the preparation of a wide variety of substituted quinoxalines.

Over the years, numerous advancements have been made to improve the efficiency, yield, and environmental footprint of quinoxaline synthesis. These include the use of various catalysts, microwave-assisted synthesis, and one-pot reactions.

General Experimental Protocol for Quinoxaline Synthesis

The following is a general procedure for the synthesis of 2,3-diphenylquinoxaline as an illustrative example of the classical condensation method.

Materials:

-

o-phenylenediamine

-

Benzil (1,2-diphenylethane-1,2-dione)

-

Toluene

-

Alumina-supported molybdophosphovanadate catalyst (e.g., CuH2PMo11VO40/Al2O3)

-

Ethanol

-

Anhydrous Na2SO4

Procedure:

-

To a mixture of o-phenylenediamine (1 mmol, 0.108 g) and benzil (1 mmol) in toluene (8 mL), add 0.1 g of the catalyst.

-

Stir the mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, separate the insoluble catalyst by filtration.

-

Dry the filtrate over anhydrous Na2SO4.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to obtain pure 2,3-diphenylquinoxaline.

Caption: General workflow for the synthesis of quinoxaline derivatives.

Medicinal Applications of Quinoxaline Compounds

The structural versatility of the quinoxaline scaffold has led to its exploration in a wide range of therapeutic areas. The following sections detail some of the most significant applications, including the relevant signaling pathways, quantitative data for representative compounds, and detailed experimental protocols.

Antimicrobial Activity

Quinoxaline derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi. Notably, the naturally occurring quinoxaline antibiotic, echinomycin, exhibits potent antibacterial properties.

Echinomycin's primary mechanism of action involves its ability to bis-intercalate into DNA. This process involves the insertion of its two quinoxaline chromophores into the DNA double helix, typically at CpG (5'-CG-3') steps. This binding distorts the DNA structure, thereby inhibiting DNA replication and transcription, ultimately leading to cell death.

Caption: Mechanism of DNA bis-intercalation by echinomycin.

The antimicrobial efficacy of quinoxaline derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound | Organism | MIC (µg/mL) |

| Echinomycin | Staphylococcus aureus | 0.5 - 8 |

| Quinoxaline Derivative 1 | Escherichia coli | 8 |

| Quinoxaline Derivative 2 | Candida albicans | 3.9 |

| Quinoxaline Derivative 3 | Enterococcus faecalis | 0.4 - 1.9 |

This method is a standardized procedure used to determine the susceptibility of bacteria to various antimicrobial agents.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile cotton swabs

-

Bacterial inoculum adjusted to 0.5 McFarland turbidity standard

-

Paper disks impregnated with the test quinoxaline compound

-

Sterile forceps

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth from a pure, overnight culture. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

-

Inoculation of MHA Plate: Dip a sterile cotton swab into the adjusted bacterial inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

-

Application of Disks: Using sterile forceps, place the paper disks impregnated with the quinoxaline compound onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

-

Result Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the bacteria's susceptibility to the compound.

Anticancer Activity

Quinoxaline derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

One of the key targets for some anticancer quinoxaline derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting the kinase activity of VEGFR-2, these quinoxaline compounds can block the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, thereby cutting off the tumor's blood supply.

Caption: Inhibition of the VEGFR-2 signaling pathway by quinoxaline derivatives.

The anticancer activity of quinoxaline derivatives is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound | Cancer Cell Line | Target | IC50 |

| Erdafitinib | Urothelial Carcinoma | FGFR | Low nM |

| Compound 25d | HepG2 (Liver) | VEGFR-2 | 3.4 ± 0.3 nM |

| Compound 25e | HepG2 (Liver) | VEGFR-2 | 4.2 ± 0.3 nM |

| Compound VIIIc | HCT116 (Colon) | Not specified | 2.5 µM |

| Compound IV | PC-3 (Prostate) | Topoisomerase II | 2.11 µM |

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain. A luminescence-based method, such as the Kinase-Glo® MAX assay, is commonly used.

Materials:

-

Recombinant Human VEGFR-2 kinase domain

-

5x Kinase Buffer

-

ATP (500 µM solution)

-

PTK Substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Test quinoxaline compound dissolved in DMSO

-

Kinase-Glo® MAX Assay Kit

-

White 96-well assay plates

-

Microplate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation:

-

Prepare 1x Kinase Buffer by diluting the 5x stock with nuclease-free water.

-

Prepare a master mix containing 1x Kinase Buffer, ATP, and PTK substrate.

-

Prepare serial dilutions of the test quinoxaline compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

-

-

Kinase Reaction:

-

Add the master mix to the wells of a white 96-well plate.

-

Add the diluted test compound to the "Test Inhibitor" wells.

-

Add a diluent solution without the inhibitor to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

-

Add 1x Kinase Buffer to the "Blank" wells.

-

Initiate the reaction by adding the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells.

-

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.

-

Detection:

-

Add Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.

-

Incubate at room temperature for 15 minutes to stabilize the signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a microplate reader.

-

Subtract the "Blank" values from all other readings.

-

Calculate the percent inhibition for each compound concentration relative to the "Positive Control".

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Anti-Glaucoma Activity

Certain quinoxaline derivatives have found utility in the treatment of glaucoma, a condition characterized by increased intraocular pressure (IOP). Brimonidine is a notable example of a quinoxaline-based drug used for this purpose.

Brimonidine is a selective alpha-2 adrenergic receptor agonist. In the eye, it lowers IOP through a dual mechanism: it reduces the production of aqueous humor and increases its outflow through the uveoscleral pathway. Activation of the alpha-2 adrenergic receptor, a G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP is thought to be the primary mechanism for the decreased production of aqueous humor. Additionally, brimonidine has been shown to have neuroprotective effects on retinal ganglion cells, which may be mediated through the activation of PI3K/Akt and MAPK signaling pathways.

Caption: Alpha-2 adrenergic receptor signaling pathway activated by brimonidine.

Antiviral Activity

The broad biological activity of quinoxalines extends to the inhibition of various viruses. Derivatives have been identified that show promise against a range of viral pathogens, including human cytomegalovirus (HCMV), coxsackievirus B5 (CBV5), and influenza A.

The antiviral mechanisms of quinoxaline derivatives are diverse and depend on the specific virus and compound. For some, the mechanism involves the inhibition of key viral enzymes, such as reverse transcriptase in HIV. For others, like certain influenza A inhibitors, the target is the viral non-structural protein 1 (NS1A), where the quinoxaline compound disrupts the interaction between NS1A and double-stranded RNA, a crucial step in the viral life cycle.

The antiviral activity is often reported as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), representing the concentration of the compound that reduces viral replication by 50%.

| Compound | Virus | Assay | IC50 / EC50 (µM) |

| Quinoxaline Derivative 4 | Human Cytomegalovirus (HCMV) | Plaque Reduction | <0.05 |

| Quinoxaline Derivative 8 | Human Cytomegalovirus (HCMV) | Plaque Reduction | <0.05 |

| Quinoxaline Derivative 11 | Coxsackievirus B5 (CBV5) | Cell-based | 0.09 |

| Quinoxaline Derivative 12 | Coxsackievirus B5 (CBV5) | Cell-based | 0.06 |

| Quinoxaline Derivative 44 | Influenza A | Fluorescence Polarization | 3.5 |

Conclusion

The quinoxaline scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery and development of new therapeutic agents. From its initial synthesis in the late 19th century to its current status as a core component of several marketed drugs, the journey of quinoxaline in medicinal chemistry has been one of continuous innovation. The diverse range of biological activities, coupled with the synthetic tractability of the quinoxaline core, ensures that it will remain an area of intense research for years to come. The continued exploration of new derivatives and their mechanisms of action holds great promise for addressing a wide range of unmet medical needs.

Quinoxaline-5-carboxylic acid safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of Quinoxaline-5-carboxylic Acid

Introduction

This compound is a versatile heterocyclic compound utilized as a building block in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals.[1] Its application in research and development, particularly in drug discovery targeting neurological disorders and in the formulation of advanced materials, necessitates a thorough understanding of its safety profile and handling requirements.[1] This guide provides comprehensive safety and handling information for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[2]

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2] |

Label Elements

-

Signal Word: Warning[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₉H₆N₂O₂[2] |

| Molecular Weight | 174.16 g/mol [2] |

| Appearance | Beige to Dark Red/Yellow Solid Powder[1][3] |

| Melting Point | 224-229 °C (decomposes)[4] |

| Solubility | No data available[3] |

| Vapor Pressure | No data available[3] |

| Density | No data available[3] |

Handling and Storage

Safe Handling Protocols

Proper handling procedures are crucial to minimize exposure and risk.

-

Engineering Controls : Work should be conducted in a well-ventilated area.[5] Ensure that eyewash stations and safety showers are located close to the workstation.[2]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear tightly sealing safety goggles conforming to European Standard EN 166 or NIOSH (US) approved eye protection.[2][6]

-

Skin Protection : Wear protective gloves and long-sleeved clothing to prevent skin contact.[2] Gloves must be inspected before use and disposed of properly after handling.[7]

-

Respiratory Protection : Under normal use conditions with adequate ventilation, no respiratory protection is needed.[2] If dust is generated or for large-scale use, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[2]

-

-

General Hygiene Practices : Do not eat, drink, or smoke in areas where the chemical is handled.[5] Wash hands thoroughly with soap and water after handling.[5] Contaminated work clothing should be laundered separately.[5]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[2][8]

-

The product should be stored locked up or in an area accessible only to qualified or authorized personnel.[7][8]

Experimental Protocols: Emergency Procedures

First Aid Measures

In case of exposure, follow these first aid protocols immediately. Medical personnel should be made aware of the material involved to ensure their own safety.[2]

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[2] If eye irritation persists, seek medical advice/attention.[2] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs, get medical advice/attention.[2] Remove contaminated clothing. |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[2] If the person is not breathing, provide artificial respiration.[2] If symptoms occur, call a POISON CENTER or doctor.[2] |

| Ingestion | Clean the mouth with water and then drink plenty of water.[2] Get medical attention if symptoms occur.[2] |

Accidental Release Measures

-

Personal Precautions : Ensure adequate ventilation and wear appropriate personal protective equipment as outlined in Section 4.1.[9]

-

Containment and Cleaning : Avoid generating dust.[5] Sweep or vacuum up the spilled material and shovel it into a suitable, closed container for disposal.[2]

Disposal Considerations

Waste from this product is classified as hazardous.[2] All waste materials must be disposed of in accordance with applicable European Directives and local, regional, and national regulations.[2] The container should be disposed of at a hazardous or special waste collection point.[2]

Visualizations

Safe Handling Workflow```dot

Caption: Decision tree for first aid procedures following exposure.

References

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. Quinoxaline-6-carboxylic acid 97 6925-00-4 [sigmaaldrich.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. echemi.com [echemi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. angenechemical.com [angenechemical.com]

Quinoxaline-5-carboxylic Acid: A Technical Guide to Commercial Availability, Synthesis, and Biological Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline-5-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its derivatives have demonstrated a wide range of biological activities, including potent anticancer and neuroprotective properties. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in key signaling pathways.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. Purity levels are typically high, often exceeding 98%, as confirmed by High-Performance Liquid Chromatography (HPLC). The compound is available in various quantities, from milligrams to bulk orders, to accommodate diverse research and development needs.

Below is a summary of representative suppliers and their product offerings. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier | Product Number (Example) | Purity | Pack Sizes Offered |

| Chem-Impex | 29085 | ≥ 98% (HPLC) | 250MG, 1G, 5G |

| MOLBASE | MB39876 | ≥ 98% | 100g, 1kg (from various suppliers) |

| Synblock | AB12722 | NLT 98% | Inquire for details |

| Fisher Scientific | CS-W022952 (ChemScene) | >98% | 5G, 10G |

| Laibo Chem | LB45231 | Inquire for details | 1g |

Experimental Protocols

Synthesis of this compound

The synthesis of quinoxaline derivatives generally involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] While specific, detailed protocols for the direct synthesis of this compound from readily available starting materials are not extensively published in open literature, a general and efficient method for the synthesis of quinoxaline derivatives is presented below. This can be adapted by skilled chemists for the synthesis of the target compound.

General Procedure for the Synthesis of Quinoxaline Derivatives: [2]

-

Reaction Setup: To a stirred solution of the appropriate o-phenylenediamine (1 equivalent) in a suitable solvent such as methanol (5 mL per mmol of diamine), add the corresponding 1,2-dicarbonyl compound (1 equivalent).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Many quinoxaline syntheses are rapid, with significant product formation observed within minutes to a few hours.[2]

-

Work-up: Upon completion, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure quinoxaline derivative.

For the synthesis of Quinoxaline-5-carboxamide derivatives, a reported method involves the hydrolysis of a precursor compound using sodium hydroxide in a mixture of methanol and water under reflux conditions.[3]

Characterization and Analysis

NMR spectroscopy is a critical tool for the structural elucidation of quinoxaline derivatives.

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. For quinoxaline derivatives, aromatic protons typically appear in the downfield region (δ 7.0-9.5 ppm).[4]

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms. Quaternary carbons and carbons in the heterocyclic ring have characteristic chemical shifts. For substituted quinoxalines, the chemical shifts of the carbon atoms are influenced by the nature and position of the substituents.[5] The carbonyl carbon of the carboxylic acid group in this compound would be expected to appear at a significantly downfield chemical shift.

HPLC is a standard method for assessing the purity of this compound and for its quantification in various matrices.

A Representative HPLC Method for Quinoxaline Carboxylic Acids: [6][7]

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The pH of the mobile phase can be adjusted to optimize the retention and peak shape of the acidic analyte.

-

Detection: UV detection is typically employed, with the wavelength set to a maximum absorbance of the quinoxaline chromophore (e.g., around 320 nm).

-

Quantification: The concentration of this compound can be determined by comparing its peak area or height to that of a known standard.

Signaling Pathways and Biological Relevance

Quinoxaline derivatives have been extensively investigated for their therapeutic potential, particularly as inhibitors of key signaling pathways implicated in cancer and neurological disorders.

Inhibition of Cancer-Related Signaling Pathways

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8] Several quinoxaline derivatives have been identified as potent inhibitors of this pathway, acting as dual PI3K and mTOR inhibitors.[8] By blocking this pathway, these compounds can induce apoptosis and inhibit tumor growth.

Caption: Quinoxaline derivatives as inhibitors of the PI3K/Akt/mTOR signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in this pathway are common in various cancers. Quinoxaline derivatives have been developed as inhibitors of key kinases within this pathway, such as p38α MAPK, thereby blocking downstream signaling and inhibiting cancer cell growth.[9]

Caption: Inhibition of the p38 MAPK pathway by quinoxaline derivatives.

Modulation of Neuroinflammatory Pathways

Neuroinflammation is a key feature of many neurodegenerative diseases. Quinoxaline derivatives have shown promise in modulating neuroinflammatory responses. For example, certain derivatives can act as κ-opioid receptor agonists, which have anti-inflammatory effects in the central nervous system.[10] Additionally, some quinoxaline compounds have been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting signaling pathways like Toll-like receptor 4 (TLR4) signaling.[11]

References

- 1. acgpubs.org [acgpubs.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. heteroletters.org [heteroletters.org]

- 5. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Determination of quinoxaline carboxylic acid (metabolite of carbadox) in animal tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of Novel Quinoxaline-Based κ-Opioid Receptor Agonists for the Treatment of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Quinoxaline Derivative as a New Therapeutic Agent for Sepsis through Suppression of TLR4 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinoxaline-5-carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities. These activities include antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3][4] Notably, certain quinoxaline-5-carboxamide derivatives have demonstrated potential as inhibitors of key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[1][5][6] This document provides a detailed protocol for the multi-step synthesis of quinoxaline-5-carboxamide derivatives, starting from commercially available methyl 2,3-diaminobenzoate. The described synthetic route is based on established methodologies and is intended to serve as a practical guide for researchers in drug discovery and development.[7]

Synthetic Pathway Overview

The synthesis of quinoxaline-5-carboxamide derivatives is achieved through a four-step reaction sequence as illustrated below. The process begins with the cyclocondensation of methyl 2,3-diaminobenzoate with oxalic acid to form the quinoxaline-2,3-dione core. This is followed by chlorination, hydrolysis of the methyl ester, and finally, amide coupling with a variety of primary and secondary amines to yield the target carboxamide derivatives.

Caption: Synthetic workflow for Quinoxaline-5-carboxamide derivatives.

Experimental Protocols

Step 1: Synthesis of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate

This step involves the cyclocondensation reaction between methyl 2,3-diaminobenzoate and oxalic acid monohydrate to form the core quinoxaline-2,3-dione structure.

Materials:

-

Methyl 2,3-diaminobenzoate

-

Oxalic acid monohydrate

-

Methanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-